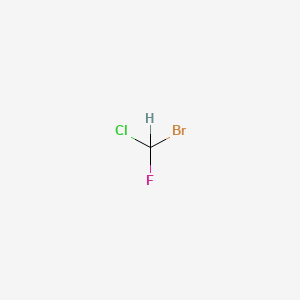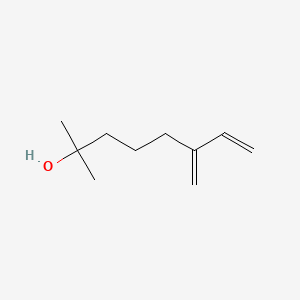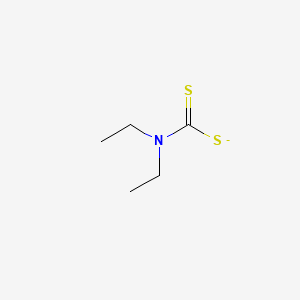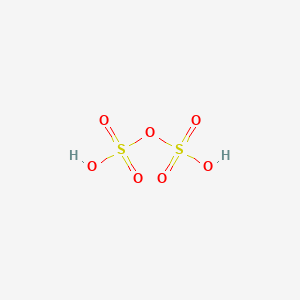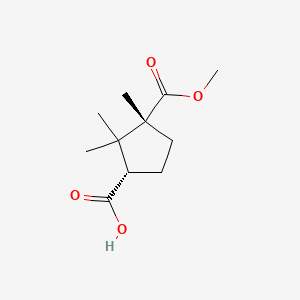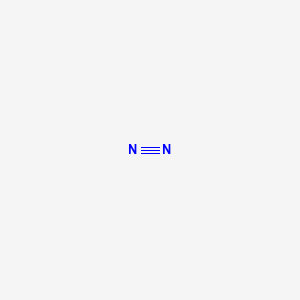
4'-庚基-4-联苯腈
描述
Synthesis Analysis
The synthesis of similar biphenyl carbonitriles involves multistep reactions, including regioselective acylation, amide formation, and dehydration to yield the carbonitrile group. For instance, biphenyl-4-carbonitrile derivatives have been synthesized through Friedel-Crafts acylation followed by amide formation and dehydration using thionyl chloride, indicating a typical pathway for introducing the carbonitrile functionality to the biphenyl core (Yang Xue, 2002).
Molecular Structure Analysis
The molecular structure of biphenyl carbonitriles is characterized by the presence of two phenyl rings connected by a single bond, with various substituents influencing the overall geometry and properties. X-ray diffraction techniques and computational methods, such as DFT, provide insights into the molecular geometry, confirming planarity or dihedral angles between the phenyl rings and the positioning of substituents (S. Sharma et al., 2015).
Chemical Reactions and Properties
Biphenyl carbonitriles participate in various chemical reactions, leveraging the reactivity of the carbonitrile group. They can undergo nucleophilic substitution reactions, coupling reactions, and serve as precursors to other functionalized derivatives. The electronic properties of these compounds, such as HOMO and LUMO energies, are crucial for understanding their reactivity and are often studied using spectroscopic methods and computational chemistry approaches (M. Karabacak & E. Yilan, 2012).
Physical Properties Analysis
The physical properties of "[1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-" and related compounds, such as melting points, boiling points, and solubility, are significantly influenced by their molecular structure. The presence of the heptyl chain impacts the liquid crystalline behavior, making these compounds subjects of interest in the development of liquid crystal displays. PVT (Pressure-Volume-Temperature) measurements and phase behavior studies provide detailed insights into their mesomorphic properties (M. Sandmann & A. Würflinger, 1998).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals or other organic compounds, are pivotal for understanding the potential applications and limitations of biphenyl carbonitriles. Studies on their interaction with metal chlorides reveal the formation of molecular complexes, indicating their utility in catalysis and materials science (X. He, 1984).
科学研究应用
液晶显示器 (LCD)
4'-庚基-4-联苯腈,也称为 7CB,是一种用于 LCD 的热致液晶 {svg_1}. 它的向列相对温度变化很敏感,使其能够响应电场而排列,使其成为控制显示技术中光线通过的理想选择 {svg_2}.
钙钛矿太阳能电池
在太阳能领域,7CB 提高了钙钛矿太阳能电池的性能。它与碘化铅 (PbI2) 相互作用以控制晶体生长方向,这对高效的电子传输和器件稳定性至关重要。 这种相互作用导致功率转换效率和器件寿命的提高 {svg_3}.
光学电子
该化合物的液晶特性在光学电子学中得到利用,应用于可切换双折射相位移器,用于相控阵光学 {svg_4}. 它与碳纳米管等材料结合后,能够改变介电性能,使其成为开发先进光学器件的宝贵材料 {svg_5}.
自修复材料
在自修复电子材料的开发中,7CB 有助于创建能够自主修复损坏的系统,从而减少电子设备相关的浪费和成本 {svg_6}.
材料科学
7CB 作为低分子量液晶的特性在材料科学中得到利用,以热控光学特性。 此功能用于需要从不透明状态到透明状态的热切换的应用 {svg_7}.
环境研究
虽然搜索结果中没有突出显示 7CB 的特定环境应用,但其在水生慢性 4 类中的分类表明其在水生环境中可能存在长期不利影响,这表明需要谨慎管理和处置 {svg_8}.
化学工程
在化学工程中,人们对 7CB 等腈的反应性很感兴趣。 它们可能在金属存在下聚合,并且通常与强氧化剂不相容,这与过程安全和材料处理相关 {svg_9}.
安全和处理
最后,7CB 的安全数据表提供了在研究环境中处理该物质的关键信息,强调需要采取保护措施和妥善处置以减轻健康危害 {svg_10}.
安全和危害
未来方向
4’-Heptyl-4-biphenylcarbonitrile is a nematic liquid crystal used for optical electronics applications such as liquid-crystal displays (LCD) . It has been found that the dispersion of CQDs in host nematic matrix can induce the quenching of photoluminescence and reduce the UV–Vis absorbance of pure nematic at a lower wavelength . It can also enhance the device performance of perovskite solar cells by interacting with PbI2 to control the crystal growth orientation for fine and oriented perovskite domains for the benefit of electron transport and device stability .
作用机制
Target of Action
4’-Heptyl-4-biphenylcarbonitrile, also known as 4’-Heptyl-[1,1’-biphenyl]-4-carbonitrile, 4-Cyano-4’-n-heptylbiphenyl, 4-Cyano-4’-heptylbiphenyl, or [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl-, is a thermotropic liquid crystal . Its primary targets are the optical electronics applications, such as liquid-crystal displays (LCDs) .
Mode of Action
The compound interacts with its targets by aligning in the liquid crystalline polyimide (LC-PI) matrix under an alternating electric field . This alignment is crucial for controlling the optical properties of the liquid crystal, which is the basis for its application in LCDs .
Biochemical Pathways
It’s known that the compound can change the dielectric properties of the liquid crystal matrix when multiwalled carbon nanotubes are present .
Pharmacokinetics
It’s known that the compound has a melting point of 36°c and a crystal transition temperature of 15°c , which may influence its bioavailability in certain applications.
Result of Action
The primary result of 4’-Heptyl-4-biphenylcarbonitrile’s action is the control of crystal growth orientation in perovskite solar cells . This control leads to fine and oriented perovskite domains, benefiting electron transport and device stability . The power conversion efficiency (PCE) of the liquid crystal-based device improved from 17.14% to 20.19% with a high fill factor (FF over 80%) .
Action Environment
Environmental factors, such as temperature, can influence the action, efficacy, and stability of 4’-Heptyl-4-biphenylcarbonitrile. For instance, the compound’s crystal transition temperature is 15°C, and it melts at 36°C . These properties may affect the compound’s performance in different environmental conditions.
属性
IUPAC Name |
4-(4-heptylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWXOZNUNZPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068280 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41122-71-8 | |
| Record name | 4′-Heptyl-4-cyanobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41122-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041122718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-heptyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Cyano-4'-n-heptylbiphenyl (7CB), also known as 4-Cyano-4'-heptylbiphenyl, 4'-Heptyl-4-biphenylcarbonitrile, or [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-, is a low molecular weight thermotropic liquid crystal. Its molecular formula is C20H25N and its molecular weight is 279.42 g/mol. Spectroscopic analysis, particularly in the far-infrared region, reveals information about its molecular orientation and behavior under electric fields. []
A: 7CB exhibits partial miscibility in both poly(methyl methacrylate) (PMMA) and polystyrene (PS) []. This miscibility allows for the creation of polymer/liquid crystal blends with interesting phase behavior. The presence of 7CB influences the melting temperature and morphology of the polymer matrix. For example, in PEO/7CB blends, increasing 7CB content depresses the melting temperature of PEO, indicating miscibility in the isotropic phase and influencing the spherulitic structure of PEO. []
A: Yes, research suggests that 7CB, along with its analog 4-cyano-4'-pentylbiphenyl, can be incorporated into the polymeric gel electrolyte of quasi-solid-state DSCs. [, ] While adding these liquid crystals can impact the transport of I-/I3- and influence recombination reactions at the TiO2/electrolyte interface, it demonstrably improves the short-circuit current density. This ultimately enhances the overall photo-electric conversion efficiency of the DSCs, likely due to improved interfacial contact and enhanced light harvesting.
A: 7CB can functionalize carbon nanotubes (CNTs) by establishing strong interactions, creating liquid crystal-functionalized carbon nanotubes (LC-CNTs). [] When these LC-CNTs are incorporated into a liquid crystalline polyimide (LC-PI) matrix and subjected to an electric field, they align within the matrix. This alignment significantly enhances the thermal conductivity of the resulting LC-CNT/LC-PI composite films, making them promising for thermal management applications.
A: 7CB exhibits interesting optical behavior, particularly when incorporated into composite materials. For instance, in a composite based on borosiloxane (BS), the presence of 7CB leads to the formation of micro-sized twist structures within the material. [] These structures, arising from capillary fluid bridge formation, exhibit unique optical characteristics that can be theoretically modeled.
A: Yes, photosensitive layers based on trisazobenzene molecules, after being irradiated with polarized light, can induce the alignment of 7CB into specific patterns. [] This alignment is not due to surface topographical changes but rather a “molecular mesoepitaxial” phenomenon, suggesting potential for applications in patterned liquid crystal displays and other optoelectronic devices.
A: Studies utilizing a quartz crystal microbalance (QCM) have demonstrated that the alkyl chain length in cyanobiphenyl liquid crystals significantly impacts their adsorption behavior. [] When comparing 5CB (4-Cyano-4'-pentylbiphenyl) and 7CB, 5CB exhibits preferential adsorption to polyimide alignment films. This suggests a strong dependence of liquid crystal adsorption on the alkyl chain length, influencing the formation of solid-like interfacial layers.
A: Yes, mixing 7CB with azoxy compounds, specifically 4-butyl-4'-methoxyazoxybenzene and 4-butyl-4'-heptanoyloxy-azoxybenzene, influences its macroscopic properties, including phase transition temperatures, densities, and rotational viscosities. [] Interestingly, these properties differ significantly when compared to mixtures where 7CB is replaced with trans-4-alkyl-(4'-cyanophenyl)cyclohexanes (PCH). These differences highlight the role of specific intermolecular interactions and associate formation in defining the properties of liquid crystal mixtures.
A: The crystal structure of 7CB, determined at 33°C, reveals an alternating stacking of chains and cores, with significant overlap in the core regions. [] This stacking resembles that of 9CB and 11CB, highlighting a trend within the homologous series. Interestingly, when comparing the crystal structures of even-numbered members (like 6CB and 8CB), a distinct difference in packing emerges, suggesting an odd-even effect related to CN-phenyl and CN-CN interactions.
A: AC Impedance Spectroscopy (ACIS) offers valuable insights into the phase transition behavior of 7CB and its blends. [] In pure 7CB, ACIS reveals a single relaxation time attributed to the large dipole moment associated with the cyano group. In PMMA/7CB blends, ACIS helps correlate electrical property changes with phase behavior, with the maximum resonance frequency serving as a sensitive probe for physico-chemical changes within the blend.
A: Yes, Scanning Tunneling Microscopy (STM) coupled with Current Imaging Tunneling Spectroscopy (CITS) has been successfully employed to visualize 7CB molecules adsorbed onto graphite surfaces. [] While STM images can be variable, CITS provides valuable information about the local electronic properties of the adsorbed 7CB molecules, showcasing the power of this technique for studying organic molecules.
A: Research suggests that blending 7CB with poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) can enhance the polymer's luminescence. [] This enhancement is attributed to the reduction of chain aggregations within MEH-PPV facilitated by the presence of 7CB.
A: Studies investigating the dispersion of carbon quantum dots (CQDs) [] and zinc ferrite nanoparticles [] within a 7CB matrix reveal significant alterations in the liquid crystal's optical properties, fluorescence behavior, and zeta potential. These findings highlight the potential of such nano-dispersed liquid crystal systems for various applications, including display technologies and sensing devices.
A: Yes, incorporating 7CB into a borosiloxane (BS) matrix leads to the creation of a liquid crystalline composite (LC-composite) capable of self-healing. [] This self-healing property, attributed to the unique properties of both BS and the dispersed LC phase, allows the composite to recover from surface damage over time, making it a promising material for applications demanding durability and longevity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



